molecular formula C17H16FN3O2S B14978615 2-(4-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

2-(4-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B14978615
M. Wt: 345.4 g/mol
InChI Key: PRIMFDXGHCEUNW-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a combination of fluorophenoxy, thiophene, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the individual components, such as the fluorophenoxy, thiophene, and pyrazole derivatives. These components are then coupled through various organic reactions, including nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a therapeutic agent due to its unique structural features.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE
  • 2-(4-BROMOPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE

Uniqueness

2-(4-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16FN3O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C17H16FN3O2S/c1-12(23-14-6-4-13(18)5-7-14)17(22)20-16-8-9-19-21(16)11-15-3-2-10-24-15/h2-10,12H,11H2,1H3,(H,20,22)

InChI Key

PRIMFDXGHCEUNW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=NN1CC2=CC=CS2)OC3=CC=C(C=C3)F

Origin of Product

United States

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